2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Synthetic Applications : The compound has been utilized in the synthesis of various chemical structures. For instance, it was used in the design and synthesis of 5-substituted arylpyridin-2(1H)-ones and arylpyrimidin-4(3H)-ones, based on pirfenidone, which is promising for treating fibrosis (Abd El Kader et al., 2012).
- Structural and Spectral Study : It's involved in creating compounds whose structures are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. These studies include the synthesis of boronic acid ester intermediates with benzene rings, which are subjected to crystallographic and conformational analyses (Huang et al., 2021).
Medicinal Chemistry and Bioactivity
- Drug Development : The compound serves as a key intermediate in the synthesis of drugs like HSP90 inhibitors. For example, [(13) CD3 ]-TAK-459, an HSP90 inhibitor, was synthesized using this compound as an intermediate (Plesescu et al., 2014).
- Antimicrobial Activity : Some derivatives of this compound, such as boronate esters, have shown promising antimicrobial and antimycobacterial activities against Mycobacterium tuberculosis (Patterson et al., 2015).
Catalysis and Chemical Reactions
- Catalysis : It's used in catalytic processes, like the methoxycarbonylation of olefins to produce esters (Zulu et al., 2020).
- Chemical Synthesis : The compound plays a role in the synthesis of various chemicals, such as the preparation of chiral pyridyl amines through catalytic enantioselective borane reduction of benzyl oximes (Huang et al., 2011).
Detection and Imaging
- Fluorescence Probes : Boronate-based fluorescence probes, including derivatives of this compound, have been synthesized for detecting hydrogen peroxide, showing potential for biological and chemical sensing applications (Lampard et al., 2018).
Material Science
- Polymer Synthesis : It's involved in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain, highlighting its role in material science (Welterlich et al., 2012).
properties
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYKGOURQXPERA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732383 | |
Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
CAS RN |
893440-50-1 | |
Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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